
2-(4-chlorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide, also known as CR845, is a novel kappa opioid receptor agonist that has gained attention for its potential therapeutic applications in the treatment of pain and other disorders. In
Scientific Research Applications
Nonlinear Optical Properties
Research on organic crystals, including 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide, has demonstrated their significant nonlinear optical properties, making them suitable for applications in photonic devices such as optical switches, modulators, and for optical energy purposes. These properties are derived from ab initio computational results which consider the polarization effects of their environment, suggesting these crystals' potential in enhancing photonic device performance (Castro et al., 2017).
Crystal Structure and Molecular Interactions
The crystal structure of 2-(4-chlorophenyl)-N-(pyrazin-2-yl)acetamide has been characterized, revealing how hydrogen bonds and other molecular interactions such as C—Cl⋯π(arene) contribute to the formation of complex sheets. These interactions are crucial for understanding the material's stability and potential for further chemical modifications for various applications (Narayana et al., 2016).
Antimicrobial Potential
Exploration into derivatives of 2-(4-chlorophenyl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide for antimicrobial applications has shown promising results. These derivatives have exhibited significant biological activity against various microorganisms, indicating potential for the development of new antimicrobial agents. This research highlights the compound's versatile chemical framework suitable for synthesizing biologically active molecules (Aly et al., 2011).
Antioxidant Activity
Studies on coordination complexes constructed from pyrazole-acetamide derivatives, including those related to this compound, have shown significant antioxidant activity. These findings suggest potential therapeutic applications, particularly in combating oxidative stress-related diseases (Chkirate et al., 2019).
Herbicidal Applications
The chloroacetamide class of herbicides, to which this compound is structurally related, demonstrates efficacy in inhibiting lipid biosynthesis in certain plants. This action makes them effective in controlling annual grasses and broad-leaved weeds in various crops, providing a basis for developing new herbicidal formulations (Weisshaar & Böger, 1989).
properties
IUPAC Name |
2-(4-chlorophenyl)-N-(4-pyrazin-2-yloxycyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c19-14-3-1-13(2-4-14)11-17(23)22-15-5-7-16(8-6-15)24-18-12-20-9-10-21-18/h1-4,9-10,12,15-16H,5-8,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTDZYDCNOHRHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CC2=CC=C(C=C2)Cl)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)-4-(thiophen-2-ylmethyl)morpholin-3-one](/img/structure/B2708197.png)
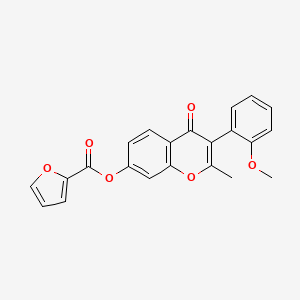

![methyl 2-amino-7-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]pyran-3-carboxylate](/img/structure/B2708206.png)
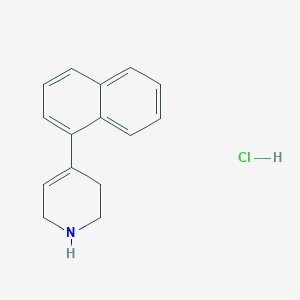
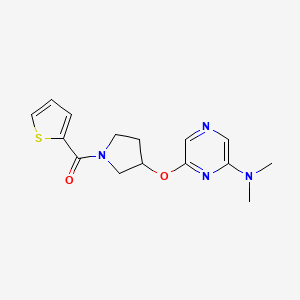
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2708212.png)
![4-[(Ethylamino)methyl]-5-(hydroxymethyl)-2-methylpyridin-3-ol dihydrochloride](/img/structure/B2708213.png)
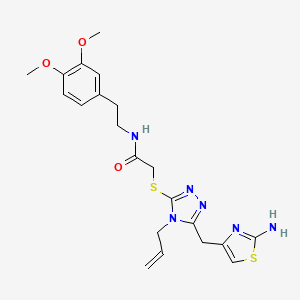
![1'-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2708215.png)

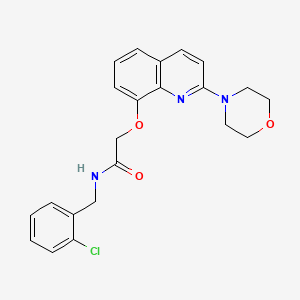
![2-(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(1,3,4-thiadiazol-2-yl)acetamide oxalate](/img/structure/B2708218.png)
